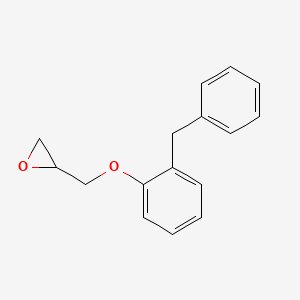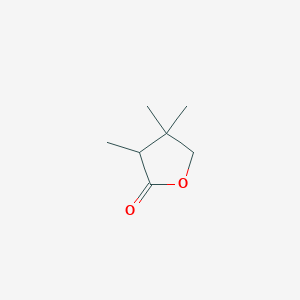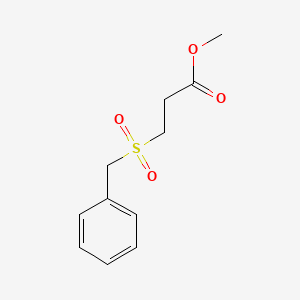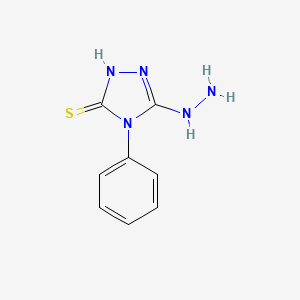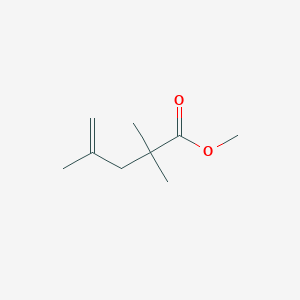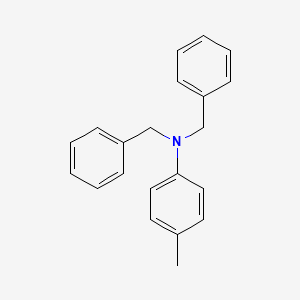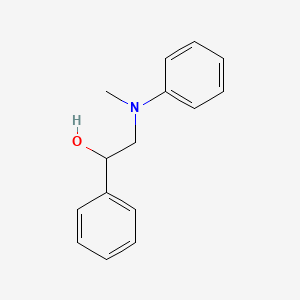
2-(N-methylanilino)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-methylanilino)-1-phenylethanol is an organic compound with the molecular formula C15H17NO It is a derivative of aniline and phenylethanol, characterized by the presence of a phenyl group attached to an ethanol backbone, with an N-methylated aniline substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylanilino)-1-phenylethanol can be achieved through several methods. One common approach involves the reaction of N-methylaniline with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. For example, the reaction of N-methylaniline with benzaldehyde can be catalyzed by palladium on carbon (Pd/C) under hydrogen gas to produce the target compound efficiently.
化学反応の分析
Types of Reactions
2-(N-methylanilino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of secondary alcohols or amines.
Substitution: Formation of halogenated aniline derivatives.
科学的研究の応用
2-(N-methylanilino)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-(N-methylanilino)-1-phenylethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-methylaniline: A simpler derivative of aniline with a single methyl group attached to the nitrogen.
Phenylethanol: A compound with a phenyl group attached to an ethanol backbone, lacking the N-methylated aniline substituent.
N-phenyl-1-phenylethanolamine: A compound similar in structure but with different substituents on the nitrogen atom.
Uniqueness
2-(N-methylanilino)-1-phenylethanol is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
CAS番号 |
5455-72-1 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
2-(N-methylanilino)-1-phenylethanol |
InChI |
InChI=1S/C15H17NO/c1-16(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 |
InChIキー |
UTFKRKIKZZXSDC-UHFFFAOYSA-N |
正規SMILES |
CN(CC(C1=CC=CC=C1)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




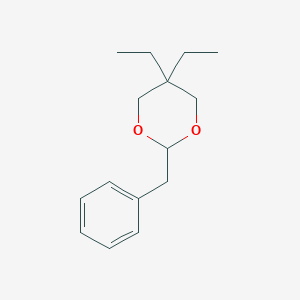
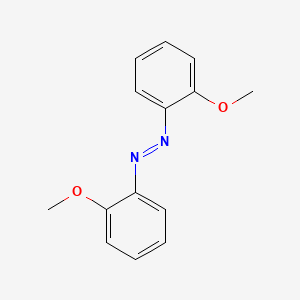
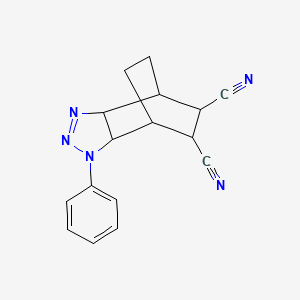


![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
